(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone
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Overview
Description
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a complex organic molecule that features a combination of imidazole, pyridazine, piperazine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring can be synthesized through a condensation reaction.
Synthesis of the Pyridazine Ring: The pyridazine ring can be formed via cyclization reactions involving hydrazine derivatives.
Coupling of Imidazole and Pyridazine Rings: The imidazole and pyridazine rings are then coupled using a suitable linker, often through nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the imidazole-pyridazine intermediate.
Attachment of the Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study cellular pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridazine rings are known to interact with metal ions and active sites of enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone
- (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-5-fluorophenyl)methanone
Uniqueness
The unique combination of functional groups in (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone provides it with distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for forming diverse derivatives.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O/c19-13-2-1-3-14(20)17(13)18(27)25-10-8-24(9-11-25)15-4-5-16(23-22-15)26-7-6-21-12-26/h1-7,12H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFABTLONCIFATD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=C(C=CC=C4Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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